molecular formula C24H31N5O2S2 B15098588 2-(4-ethylpiperazin-1-yl)-7-methyl-3-[(Z)-(4-oxo-3-pentyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one

2-(4-ethylpiperazin-1-yl)-7-methyl-3-[(Z)-(4-oxo-3-pentyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B15098588
M. Wt: 485.7 g/mol
InChI Key: CIVRJVSSLSPFKV-CYVLTUHYSA-N
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Description

This compound is a structurally complex heterocyclic molecule belonging to the 4H-pyrido[1,2-a]pyrimidin-4-one family. Its core structure features a pyridopyrimidinone scaffold substituted at the 2-position with a 4-ethylpiperazinyl group, at the 3-position with a (Z)-configured thiazolidinone-methylidene moiety, and at the 7-position with a methyl group. The thiazolidinone ring is further substituted with a pentyl chain at the 3-position and a thioxo group at the 2-position.

Properties

Molecular Formula

C24H31N5O2S2

Molecular Weight

485.7 g/mol

IUPAC Name

(5Z)-5-[[2-(4-ethylpiperazin-1-yl)-7-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-pentyl-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C24H31N5O2S2/c1-4-6-7-10-28-23(31)19(33-24(28)32)15-18-21(27-13-11-26(5-2)12-14-27)25-20-9-8-17(3)16-29(20)22(18)30/h8-9,15-16H,4-7,10-14H2,1-3H3/b19-15-

InChI Key

CIVRJVSSLSPFKV-CYVLTUHYSA-N

Isomeric SMILES

CCCCCN1C(=O)/C(=C/C2=C(N=C3C=CC(=CN3C2=O)C)N4CCN(CC4)CC)/SC1=S

Canonical SMILES

CCCCCN1C(=O)C(=CC2=C(N=C3C=CC(=CN3C2=O)C)N4CCN(CC4)CC)SC1=S

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-ethylpiperazin-1-yl)-7-methyl-3-[(Z)-(4-oxo-3-pentyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one involves multiple steps, starting from readily available starting materials. One common approach involves the condensation of a pyrido[1,2-a]pyrimidin-4-one derivative with a thiazolidinone derivative under specific conditions. The reaction typically requires a solvent such as ethanol or methanol and a catalyst like piperidine to facilitate the condensation reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications.

Chemical Reactions Analysis

Types of Reactions

2-(4-ethylpiperazin-1-yl)-7-methyl-3-[(Z)-(4-oxo-3-pentyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions can occur at specific positions on the molecule, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.

    Substitution: Alkyl halides, acyl chlorides; often conducted in the presence of a base like triethylamine.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction could produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

Scientific Research Applications of 2-(4-ethylpiperazin-1-yl)-7-methyl-3-[(Z)-(4-oxo-3-pentyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one

This compound is a complex organic compound featuring a pyrido[1,2-a]pyrimidin-4-one core and various functional groups. This compound is valuable in chemistry, biology, medicine, and industry. It can serve as a building block for synthesizing complex molecules, a reagent in organic reactions, and a subject for potential biological activities.

Chemistry

This compound is used as a building block for synthesizing more complex molecules and as a reagent in various organic reactions.

Biology

This compound is investigated for potential biological activities, including antimicrobial, antiviral, and anticancer properties. The compound may interact with molecular targets and pathways, binding to enzymes or receptors, inhibiting their activity, and leading to biological effects. For example, it could inhibit certain kinases or proteases, disrupting cellular signaling pathways and inducing cell death in cancer cells.

Medicine

This compound is explored as a lead compound for developing new pharmaceuticals, particularly for treating infectious diseases and cancer.

Industry

This compound is utilized in developing new materials and as a catalyst in certain industrial processes.

Chemical Reactions Analysis

This compound can undergo oxidation, reduction, and nucleophilic substitution reactions.

Types of Reactions:

  • Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
  • Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
  • Substitution: Nucleophilic substitution reactions can occur at specific positions on the molecule, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions:

  • Oxidation: Hydrogen peroxide, potassium permanganate, typically carried out in aqueous or organic solvents.
  • Reduction: Sodium borohydride, lithium aluminum hydride, usually performed in anhydrous conditions.
  • Substitution: Alkyl halides, acyl chlorides, often conducted in the presence of a base like triethylamine.

Mechanism of Action

The mechanism of action of 2-(4-ethylpiperazin-1-yl)-7-methyl-3-[(Z)-(4-oxo-3-pentyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it could inhibit the activity of certain kinases or proteases, disrupting cellular signaling pathways and inducing cell death in cancer cells.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound shares structural homology with several derivatives in the 4H-pyrido[1,2-a]pyrimidin-4-one and thiazolidinone families. Key comparisons are outlined below:

Table 1: Structural and Functional Comparison with Analogues

Compound ID Thiazolidinone Substituent Piperazinyl Substituent Pyrido Substituent Notable Properties/Applications
Target Compound 3-pentyl 4-ethylpiperazinyl 7-methyl High lipophilicity; potential kinase inhibition
Compound 3-(3-methoxypropyl) 4-ethylpiperazinyl 7-methyl Enhanced solubility due to methoxy group
Compound 3-isopropyl 4-ethylpiperazinyl Unsubstituted Reduced steric hindrance; possible metabolic instability
Derivatives (e.g., 7-(4-methylpiperazin-1-yl)) Variable 4-methylpiperazinyl Variable Optimized for receptor binding; clinical candidates
Compound N/A 4-methanesulfonylpiperazinyl 6-substituted Enhanced electronic effects for enzyme targeting

Key Findings

Thiazolidinone Substituent Effects: The pentyl group in the target compound increases lipophilicity compared to the 3-methoxypropyl () and isopropyl () analogues. This may improve membrane permeability but reduce aqueous solubility . The thioxo group at the 2-position (common across analogues) likely contributes to hydrogen bonding with biological targets, such as kinases or proteases .

Ethyl substitution may reduce metabolic oxidation rates relative to bulkier alkyl chains, improving pharmacokinetic stability .

Pyrido Substituent Impact :

  • The 7-methyl group in the target compound introduces steric hindrance, which could modulate binding affinity compared to unsubstituted derivatives () .

Patent Landscape: European patent applications () highlight the therapeutic relevance of pyridopyrimidinone derivatives, particularly in oncology and immunology. The target compound’s pentyl-thiazolidinone substitution may address specificity issues observed in earlier analogues .

Biological Activity

The compound 2-(4-ethylpiperazin-1-yl)-7-methyl-3-[(Z)-(4-oxo-3-pentyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one is a complex organic molecule with significant potential in medicinal chemistry. This article delves into its biological activity, synthesis, and potential applications, supported by relevant data and case studies.

Chemical Structure and Properties

This compound features a pyrido[1,2-a]pyrimidin-4-one core structure, characterized by an ethylpiperazine substituent and a thiazolidinone moiety. Its molecular formula is C27H29N5O2S2C_{27}H_{29}N_5O_2S_2 with a molecular weight of approximately 519.68 g/mol . The presence of these functional groups enhances its chemical reactivity and potential therapeutic applications.

Research indicates that this compound may exhibit biological activities such as antimicrobial and anti-inflammatory properties. Its unique structure allows it to interact with various biological targets, potentially disrupting critical pathways in microbial infections and inflammatory responses.

In Vitro Studies

In vitro studies have demonstrated that derivatives of thiazolidinones, including compounds similar to the one , can inhibit the Type III secretion system (T3SS) in Salmonella enterica serovar Typhimurium. This mechanism is crucial for bacterial virulence, suggesting that our compound could serve as a lead for developing new antibacterial agents .

Case Study 1: Antimicrobial Activity

A study focusing on thiazolidinone derivatives highlighted their effectiveness against various bacterial strains. The compound exhibited significant inhibition of bacterial growth at concentrations as low as 10 μM, indicating potent antimicrobial activity .

Case Study 2: Anti-inflammatory Potential

Another research effort explored the anti-inflammatory properties of similar compounds. The results suggested that these thiazolidinone derivatives could reduce pro-inflammatory cytokine production in vitro, supporting their potential use in treating inflammatory diseases .

Synthesis and Characterization

The synthesis of This compound typically involves several key reactions:

  • Formation of the Thiazolidinone Moiety : This step involves the condensation of appropriate precursors under controlled conditions to yield the thiazolidinone structure.
  • Pyrimidine Ring Formation : Subsequent reactions lead to the formation of the pyrimidine ring, incorporating the piperazine substituent.
  • Final Coupling Reaction : The final product is obtained through coupling reactions that link the thiazolidinone and pyrimidine components.

Characterization Techniques

Characterization of this compound is achieved through various analytical techniques including:

  • Nuclear Magnetic Resonance (NMR) : Used to confirm the structure and purity.
  • Mass Spectrometry (MS) : Provides molecular weight confirmation.
  • Infrared Spectroscopy (IR) : Identifies functional groups present in the molecule.

Q & A

Basic: What synthetic strategies are commonly employed for constructing the pyrido[1,2-a]pyrimidin-4-one core in this compound?

The pyrido[1,2-a]pyrimidin-4-one core is typically synthesized via condensation reactions between aminopyridine derivatives and carbonyl-containing intermediates. For example:

  • Stepwise cyclization : Reacting 6-amino-1,3-dimethyluracil with aromatic aldehydes forms Schiff base intermediates, which undergo cyclization with thiol-containing reagents (e.g., 2-mercaptoacetic acid) to yield thiazolidinone-fused pyrimidines .
  • Multicomponent reactions : Utilize pre-functionalized intermediates (e.g., Z-configured thiazolidinone methylidene groups) to ensure stereochemical integrity during cyclization .

Basic: Which spectroscopic and crystallographic methods confirm the Z-configuration of the thiazolidinone methylidene group?

  • X-ray crystallography : Resolves stereochemistry with atomic precision. For example, single-crystal studies report a = 7.602 Å, b = 10.289 Å, c = 14.850 Å and α = 90°, β = 96.6°, γ = 90° for similar thiazolidinone derivatives, confirming Z-configuration via bond angle analysis .
  • Nuclear Overhauser Effect (NOE) NMR : Detects spatial proximity between the methylidene proton and adjacent substituents to distinguish Z/E isomers .

Basic: What standard biological screening protocols evaluate the compound’s antimicrobial potential?

  • Broth microdilution assays : Determine minimum inhibitory concentrations (MICs) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with positive controls like ciprofloxacin .
  • Time-kill kinetics : Assess bactericidal activity over 24 hours at 2× MIC .

Advanced: How can density functional theory (DFT) resolve stereochemical uncertainties in synthetic intermediates?

  • Reaction path search : Quantum chemical calculations (e.g., via ICReDD’s workflow) predict energy barriers for Z/E isomerization, guiding experimental optimization of reaction conditions (e.g., solvent polarity, temperature) .
  • Transition state analysis : Identifies steric clashes in intermediates, favoring Z-configuration through computational validation .

Advanced: How to address discrepancies in cytotoxicity data between in vitro and ex vivo models?

  • Assay standardization : Control variables like serum protein binding (e.g., fetal bovine serum concentration) and oxygen tension in 3D cell cultures .
  • Metabolite profiling : Use LC-MS to compare compound stability in cell-free vs. tissue-based systems, identifying degradation products that alter activity .

Advanced: Which continuous flow reactor parameters optimize yield in multi-step syntheses?

  • Residence time control : Adjust flow rates to 0.5–2 mL/min for thiazolidinone cyclization steps, minimizing byproduct formation .
  • In-line purification : Integrate membrane separation (e.g., nanofiltration) to remove piperazine byproducts in real-time .

Basic: What purification techniques isolate the compound from piperazine byproducts?

  • Flash chromatography : Use silica gel with gradient elution (hexane:ethyl acetate 70:30 → 50:50) to separate polar piperazine derivatives .
  • Recrystallization : Ethanol/dioxane (1:1) yields >95% pure crystals .

Advanced: How do solvent polarity and catalyst choice influence regioselectivity in the final cyclization step?

  • Polar aprotic solvents : DMF increases electrophilicity at the pyrimidine C-3 position, favoring cyclization over dimerization .
  • Lewis acid catalysts : ZnCl₂ (10 mol%) enhances regioselectivity by coordinating to the thiazolidinone sulfur, directing methylidene group orientation .

Basic: What quality control measures ensure batch-to-batch consistency?

  • HPLC-UV quantification : Monitor purity using a C18 column (λ = 254 nm, retention time = 8.2 min) with <2% impurity thresholds .
  • Melting point validation : Compare experimental values (e.g., 215–217°C) to literature data to confirm crystalline integrity .

Advanced: What machine learning frameworks integrate spectral data with reaction yield predictions?

  • COMSOL-AI hybrid models : Train neural networks on reaction parameters (e.g., temperature, catalyst loading) and FT-IR spectra to predict optimal conditions for thiazolidinone formation .
  • Automated feedback loops : Use robotic platforms to iteratively adjust conditions based on real-time NMR yield data .

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